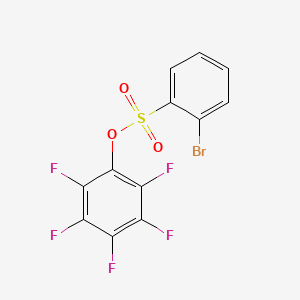

Pentafluorophenyl 2-bromo-benzenesulfonate

Description

The Strategic Importance of Sulfonate Esters as Versatile Synthetic Intermediates

Sulfonate esters are widely recognized as versatile synthetic intermediates in organic chemistry. Their utility stems from the sulfonate group being an excellent leaving group, facilitating a variety of nucleophilic substitution and cross-coupling reactions. This reactivity allows for the transformation of alcohols and phenols into a wide array of other functional groups. Aryl sulfonate esters, in particular, serve as stable, crystalline alternatives to more reactive sulfonyl chlorides for the formation of sulfonamides and for participating in carbon-carbon bond-forming reactions. figshare.com Their stability and ease of handling make them valuable assets in multi-step synthetic sequences.

Distinctive Chemical Reactivity and Steric/Electronic Features of Pentafluorophenyl Esters

Pentafluorophenyl esters possess a unique combination of electronic and steric properties that set them apart from other sulfonate esters. The strongly electron-withdrawing nature of the pentafluorophenyl group significantly enhances the electrophilicity of the sulfonate sulfur atom, making the ester highly susceptible to nucleophilic attack. This heightened reactivity is crucial for its function as an activating group.

Kinetic studies have demonstrated the superior coupling speed of pentafluorophenyl esters compared to other activated esters like pentachlorophenyl (PCP) and nitrophenyl (Np) esters, with relative rates of 111:3.4:1, respectively. libretexts.org This rapid reaction rate is advantageous in minimizing or eliminating undesirable side reactions. libretexts.org Furthermore, the PFP group can act as a protecting group that is stable under certain cross-coupling conditions, a feature that has been strategically exploited in the synthesis of complex molecules. researchgate.netnih.gov

Research Landscape of Pentafluorophenyl 2-bromo-benzenesulfonate within Modern Synthetic Methodologies

This compound has garnered attention as a bifunctional reagent, possessing two distinct reactive sites: the bromo substituent on the benzene (B151609) ring and the pentafluorophenyl sulfonate ester. This duality allows for selective transformations at either position, making it a valuable building block in the construction of complex aromatic systems, particularly biaryls.

A key area of research involves its application in palladium-catalyzed cross-coupling reactions. The bromo group can readily participate in reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, while the pentafluorophenyl sulfonate ester moiety can remain intact. This orthogonality allows for the synthesis of functionalized biaryl sulfonate esters, which can then undergo further transformations at the sulfonate position. researchgate.net

Research has specifically highlighted the use of the 4-bromo isomer in Suzuki-Miyaura couplings for the preparation of biaryl-benzenesulfonic acid pentafluorophenyl esters. figshare.com This strategy underscores the potential of the 2-bromo isomer, this compound, to serve a similar and potentially unique role due to the ortho positioning of the bromo substituent, which can introduce specific steric and electronic effects in the resulting biaryl structures.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₄BrF₅O₃S |

| Molecular Weight | 403.12 g/mol |

| Appearance | Likely a solid |

| CAS Number | 886502-99-4 |

Reactivity Profile of this compound in Cross-Coupling Reactions

| Reaction Type | Reactivity at Bromo Position | Reactivity at Sulfonate Ester | Key Features |

| Suzuki-Miyaura Coupling | High | Low (stable under typical conditions) | Enables synthesis of 2-aryl benzenesulfonate (B1194179) esters. |

| Sonogashira Coupling | Expected to be high | Potentially stable | Allows for the introduction of alkyne functionalities. |

| Buchwald-Hartwig Amination | Expected to be high | Potentially stable | Facilitates the formation of C-N bonds at the 2-position. |

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrF5O3S/c13-5-3-1-2-4-6(5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGIQWYMQYSLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrF5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101221777 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-99-4 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-bromobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886502-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Development for Pentafluorophenyl 2 Bromo Benzenesulfonate

Direct Synthetic Approaches

Direct methods for the synthesis of pentafluorophenyl 2-bromo-benzenesulfonate primarily involve the formation of the ester bond from sulfonic acid derivatives or through metal-catalyzed reactions.

Esterification Techniques from Sulfonic Acids and Derivatives

A fundamental approach to forming the sulfonate ester is through the direct esterification of 2-bromobenzenesulfonic acid or its more reactive derivatives, such as 2-bromobenzenesulfonyl chloride, with pentafluorophenol (B44920). The reaction between an acid and an alcohol to form an ester is a well-established transformation in organic chemistry. ub.edu

In a typical procedure, 2-bromobenzenesulfonyl chloride is reacted with pentafluorophenol in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include pyridine (B92270) or triethylamine, and the reaction is often carried out in an inert solvent like dichloromethane. ub.edu The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can also facilitate the direct esterification of the sulfonic acid with pentafluorophenol. ub.eduvanderbilt.edu These reagents activate the sulfonic acid, making it more susceptible to nucleophilic attack by the pentafluorophenol. ub.edu

| Reactants | Reagents | Solvent | Outcome |

| 2-bromobenzenesulfonyl chloride, Pentafluorophenol | Pyridine or Triethylamine | Dichloromethane | This compound |

| 2-bromobenzenesulfonic acid, Pentafluorophenol | DCC or EDCI | Dichloromethane | This compound |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)

Transition metal catalysis offers powerful methods for the construction of sulfonate esters. Both palladium and copper-based catalytic systems have been developed for the synthesis of aryl sulfonate esters.

A palladium-catalyzed approach can be employed for the synthesis of sulfonyl fluorides from aryl bromides, which could be adapted for the synthesis of sulfonate esters. scbt.comorganic-chemistry.org For instance, a palladium catalyst can facilitate the sulfonylation of an aryl bromide using a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). scbt.comorganic-chemistry.org The resulting sulfinate intermediate can then be reacted with an electrophilic fluorine source to yield a sulfonyl fluoride (B91410). scbt.comorganic-chemistry.org A similar strategy could potentially be adapted to form the pentafluorophenyl ester.

Copper-catalyzed methods have been explicitly reported for the synthesis of pentafluorophenyl (PFP) sulfonate esters. organic-chemistry.org One such method involves the reaction of aryl boronic acids with DABSO and pentafluorophenol in the presence of a copper catalyst. organic-chemistry.org This process involves an in-situ formation of a sulfinate intermediate, which then undergoes a copper-catalyzed oxidative coupling with pentafluorophenol to furnish the desired PFP ester in good yields. organic-chemistry.org

| Catalyst | Reactants | Key Features | Reference |

| Palladium | Aryl Bromide, DABSO, Fluorinating Agent | Forms sulfonyl fluoride intermediate | scbt.comorganic-chemistry.org |

| Copper(I) | Aryl Boronic Acid, DABSO, Pentafluorophenol | One-pot synthesis, good yields | organic-chemistry.org |

One-Pot Reaction Systems

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time and resources. A copper-catalyzed one-pot multicomponent reaction has been developed for the synthesis of PFP sulfonic esters. This method utilizes aryl diazonium tetrafluoroborates, DABSO, and pentafluorophenol. The reaction proceeds under mild conditions and demonstrates excellent tolerance to a variety of functional groups. The resulting PFP sulfonic esters from this method have been successfully used in subsequent coupling reactions, highlighting their utility as synthetic intermediates.

Preparation via Functional Group Interconversions

The target compound can also be synthesized by modifying existing functional groups on the aromatic ring. These methods offer alternative synthetic pathways, which can be advantageous depending on the availability of starting materials.

Strategies Involving Aryl Diazonium Salts

Aryl diazonium salts are versatile intermediates in organic synthesis and can be used to introduce a sulfonate ester functionality. As mentioned in the one-pot synthesis, aryl diazonium salts, specifically 2-bromobenzenediazonium tetrafluoroborate, can be reacted with a sulfur dioxide source like DABSO and pentafluorophenol in a copper-catalyzed reaction to yield this compound. The diazonium salt can be prepared from the corresponding aniline, 2-bromoaniline, through diazotization with nitrous acid.

| Starting Material | Key Intermediate | Reagents | Outcome |

| 2-bromoaniline | 2-bromobenzenediazonium tetrafluoroborate | NaNO₂, HBF₄, then DABSO, Pentafluorophenol, Cu catalyst | This compound |

Transformations from Halobenzenesulfonates

The synthesis of this compound could plausibly be achieved via the transformation of other halobenzenesulfonates. This would typically involve a nucleophilic aromatic substitution (SNAr) reaction. For example, starting from a more reactive dihalobenzenesulfonyl chloride, such as 2,x-dihalobenzenesulfonyl chloride (where x is a leaving group like F or Cl in an activated position), one could first form the corresponding pentafluorophenyl dihalobenzenesulfonate. Subsequent selective displacement of the second halogen with a bromide ion would be challenging to control regioselectively.

A more direct, though less common, approach would be the direct displacement of a different halide from a pre-formed pentafluorophenyl halobenzenesulfonate. For instance, if one were to synthesize pentafluorophenyl 2-iodobenzenesulfonate, a subsequent halogen exchange reaction (Finkelstein-type reaction) to replace the iodine with bromine could be envisioned, although such reactions are more common for alkyl halides than aryl halides. A more plausible, yet still challenging, route would involve the nucleophilic attack of pentafluorophenoxide on a 1-bromo-2-halobenzene derivative that also contains a sulfonyl fluoride or a similar reactive sulfonyl group, where the other halogen is a better leaving group than bromide under specific reaction conditions. The general principle of functional group interconversion allows for the transformation of one halide to another, though the specific conditions for this transformation on an aryl sulfonate would require careful optimization.

Optimization of Reaction Conditions and Process Efficiency

The development of efficient synthetic protocols for pentafluorophenyl sulfonate esters has been the subject of detailed research, focusing on the optimization of catalyst systems, solvent effects, and other reaction parameters to maximize yield and purity. A prominent and effective method involves a one-pot, two-step process commencing from aryl boronic acids. This approach leverages a palladium-catalyzed sulfination followed by a copper-catalyzed oxidative coupling with pentafluorophenol.

Initial investigations into the synthesis of a model compound, pentafluorophenyl 4-methylbenzenesulfonate, laid the groundwork for the broader application of this methodology. The process begins with the formation of a sulfinate intermediate from an aryl boronic acid and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This is followed by the crucial step of coupling the sulfinate with pentafluorophenol to yield the desired sulfonate ester.

The data clearly indicates that a copper-based catalyst is essential for this transformation. While initial trials with iodine and N-bromosuccinimide (NBS) in the absence of a copper catalyst proved ineffective, the introduction of copper(II) acetate (B1210297) significantly improved the yield. Further refinement showed that the combination of a copper(I) source, an oxidant, and a bromide additive provided the highest yields.

The optimized conditions were found to be the use of copper(I) bromide as the catalyst in the presence of sodium persulfate as an oxidant and additional sodium bromide. This combination led to a significant increase in the isolated yield of the desired pentafluorophenyl sulfonate ester.

Further studies expanded the substrate scope to include a variety of substituted aryl boronic acids, demonstrating the versatility of this optimized protocol. The reaction conditions proved tolerant of a range of functional groups on the aromatic ring. For the specific synthesis of This compound , the reaction would proceed from 2-bromophenylboronic acid under these optimized conditions.

The successful application of these conditions to a broad range of substrates underscores the robustness and efficiency of the developed method for preparing a diverse library of pentafluorophenyl sulfonate esters, including the bromo-substituted target compound. The one-pot nature of this process, combined with the use of readily available starting materials, represents a significant advancement in the synthesis of these valuable chemical intermediates.

Reactivity Profiles and Mechanistic Investigations of Pentafluorophenyl 2 Bromo Benzenesulfonate

The unique structure of Pentafluorophenyl 2-bromo-benzenesulfonate offers two primary sites for chemical reactions: the electrophilic sulfur atom of the sulfonate ester and the carbon-bromine bond on the aromatic ring. The pentafluorophenyl group acts as a powerful electron-withdrawing group, rendering the pentafluorophenoxide a superb leaving group. This significantly enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack. Concurrently, the bromo-substituted benzene (B151609) ring serves as a classical substrate for a multitude of transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at the Sulfonate Moiety

The sulfonate moiety is highly activated towards nucleophilic attack due to the exceptional stability of the resulting pentafluorophenoxide anion. Studies on the reactivity of pentafluorophenyl (PFP) sulfonate esters indicate that they readily undergo displacement reactions. rsc.org This reactivity is often mechanistically characterized by an elimination-addition pathway, making the sulfonyl center a prime target for various nucleophiles. rsc.org

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of 2-bromobenzenesulfonamides. The high reactivity of the PFP sulfonate ester facilitates the displacement by amine nucleophiles, a transformation analogous to the aminolysis of other activated sulfonates, such as p-nitrophenylsulfonates, which readily react with a wide array of amines. ebi.ac.uk This method is synthetically valuable as it proceeds under mild conditions to form the stable sulfonamide bond, a key functional group in medicinal chemistry. nih.gov The versatility of this reaction allows for the introduction of diverse functionalities into the final product.

| Nucleophile | Product |

| Propylamine | N-propyl-2-bromobenzenesulfonamide |

| Aniline | N-phenyl-2-bromobenzenesulfonamide |

| Benzylamine | N-benzyl-2-bromobenzenesulfonamide |

| Piperidine | 1-[(2-bromophenyl)sulfonyl]piperidine |

Similar to aminolysis, the sulfonate ester can undergo nucleophilic attack by alcohols and phenols (or their more nucleophilic conjugate bases, alkoxides and phenoxides). This reaction results in a transesterification of the sulfonate ester, displacing the pentafluorophenoxide leaving group to form new alkyl or aryl 2-bromobenzenesulfonates. The feasibility of this exchange is predicated on the high electrophilicity of the sulfur center. The use of alkoxides and phenoxides as potent nucleophiles is well-established in their reactions with other polyfluoroaromatic compounds, such as hexafluorobenzene, which readily forms ethers. nih.gov

| Nucleophile | Product |

| Methanol (as sodium methoxide) | Methyl 2-bromobenzenesulfonate |

| Phenol (as sodium phenoxide) | Phenyl 2-bromobenzenesulfonate |

| Benzyl alcohol (as sodium benzyloxide) | Benzyl 2-bromobenzenesulfonate |

The pronounced electrophilic character of the sulfonyl group in this compound extends its reactivity to a broader range of nucleophiles, including those based on carbon and other heteroatoms like sulfur. Sulfonate esters are recognized as effective electrophiles in substitution reactions with various nucleophilic partners. nih.gov Strong carbon nucleophiles, such as organometallic reagents, or soft nucleophiles like thiolates, are expected to react at the sulfur atom to displace the pentafluorophenoxide, leading to the formation of sulfones and thiosulfonates, respectively. This reactivity opens pathways to carbon-sulfur and sulfur-sulfur bond formation.

Reactions at the Bromo-Substituted Aromatic Ring

The bromine atom attached to the benzene ring provides a versatile handle for constructing more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This site allows for the formation of new carbon-carbon and carbon-heteroatom bonds, largely independent of the reactions at the sulfonate ester.

Suzuki-Miyaura Reaction The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. The 2-bromobenzenesulfonate portion of the molecule is an ideal substrate for this reaction. mdpi.com Typically, in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, the aryl bromide can be coupled with a variety of aryl- or vinyl-boronic acids. mdpi.comnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for late-stage functionalization. A combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been shown to be particularly effective in promoting Suzuki-Miyaura reactions involving fluorinated aromatic compounds. nih.govelsevierpure.com

| Coupling Partner | Catalyst System (Example) | Product |

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Pentafluorophenyl 2-phenylbenzenesulfonate |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Pentafluorophenyl 2-(4-methoxyphenyl)benzenesulfonate |

| Vinylboronic acid | Pd(OAc)₂, P(t-Bu)₃ | Pentafluorophenyl 2-vinylbenzenesulfonate |

Negishi Coupling The Negishi coupling provides another robust route for C-C bond formation by coupling an organic halide with an organozinc compound, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is noted for its broad scope, allowing the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org The aryl bromide of this compound can be effectively coupled with various organozinc reagents, which are often less basic and more functional-group-tolerant than their Grignard or organolithium counterparts. youtube.com

| Coupling Partner | Catalyst (Example) | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Pentafluorophenyl 2-phenylbenzenesulfonate |

| Alkylzinc bromide | Pd(PPh₃)₄ | Pentafluorophenyl 2-alkylbenzenesulfonate |

| Alkynylzinc chloride | Pd(PPh₃)₄ | Pentafluorophenyl 2-alkynylbenzenesulfonate |

Carbon-Nitrogen Bond Formation The formation of carbon-nitrogen bonds from aryl halides is a cornerstone of modern organic synthesis, with wide applications in the creation of pharmaceuticals and materials. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the reaction of aryl bromides with a vast range of amines, including primary and secondary alkylamines and anilines, as well as N-heterocycles. tcichemicals.com Alternatively, copper-catalyzed conditions, often referred to as Ullmann-type couplings, can also be employed to form C-N bonds with aryl bromides. researchgate.net

| Coupling Partner | Catalyst System (Example) | Product |

| Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Pentafluorophenyl 2-(phenylamino)benzenesulfonate |

| Morpholine | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | Pentafluorophenyl 2-(morpholino)benzenesulfonate |

| Imidazole | CuI, L-proline, K₂CO₃ | Pentafluorophenyl 2-(1H-imidazol-1-yl)benzenesulfonate |

Carbon-Oxygen Bond Formation Analogous to C-N bond formation, the palladium-catalyzed Buchwald-Hartwig etherification enables the coupling of aryl bromides with alcohols and phenols to form alkyl aryl ethers and diaryl ethers, respectively. This reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This transformation provides a direct route to introduce alkoxy or aryloxy substituents at the 2-position of the benzenesulfonate (B1194179) ring system, further expanding the synthetic utility of the title compound.

| Coupling Partner | Catalyst System (Example) | Product |

| Phenol | Pd(OAc)₂, P(t-Bu)₃, K₃PO₄ | Pentafluorophenyl 2-phenoxybenzenesulfonate |

| Methanol | Pd₂(dba)₃, XPhos, NaOtBu | Pentafluorophenyl 2-methoxybenzenesulfonate |

| tert-Butanol | Pd(OAc)₂, RuPhos, Cs₂CO₃ | Pentafluorophenyl 2-(tert-butoxy)benzenesulfonate |

Organometallic Transformations (e.g., Grignard Reactions)

The carbon-bromine bond on the aromatic ring serves as a primary site for organometallic transformations. While direct studies on this compound are not extensively documented, its reactivity can be inferred from analogous compounds like pentafluorobromobenzene and other aryl bromides.

Grignard reactions, a classic organometallic transformation, typically involve the reaction of an organic halide with magnesium metal. nih.gov The formation of a Grignard reagent from an aryl bromide like 2-bromo-benzenesulfonate would create a potent nucleophile, capable of forming new carbon-carbon bonds. However, the preparation of Grignard reagents from compounds containing fluorine atoms can be challenging due to the high strength of the C-F bond. nih.gov For related compounds like pentafluorobromobenzene, the Grignard reagent has been successfully prepared and used in subsequent reactions, such as addition to carbon dioxide, although in some cases, side reactions leading to the formation of pentafluorobenzene (B134492) were observed. nih.gov

Another significant class of organometallic transformations for this substrate is palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Research on similar structures, like 2-bromo-4-chlorophenyl-2-bromobutanoate, has demonstrated that the bromo group on the phenyl ring can be selectively targeted for arylation using phenyl boronic acids in the presence of a palladium catalyst. mdpi.com This suggests that the C-Br bond in this compound is a viable handle for introducing various organic fragments, provided the reaction conditions are optimized to favor this pathway over potential reactions at the sulfonate ester.

Table 1: Examples of Organometallic Reactions on Analogous Aryl Bromides This table is based on data from reactions of similar, not identical, compounds to illustrate potential transformations.

| Reactant | Reaction Type | Reagents | Product | Source |

|---|---|---|---|---|

| Pentafluorobromobenzene | Grignard Formation & Carbonation | 1. Mg, Ether 2. CO2 | Pentafluorobenzoic Acid (low yield, side products) | nih.gov |

| 2-bromo-4-chlorophenyl-2-bromobutanoate | Suzuki Cross-Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3 | Selectively arylated product at the C-Br position | mdpi.com |

| Pentafluorobromobenzene | Grignard Coupling | CoCl2 | Perfluorodiphenyl (low yield) | nih.gov |

Ullmann-Type Condensations

Ullmann-type condensations are copper-promoted cross-coupling reactions that are particularly useful for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds from aryl halides. wikipedia.org These reactions typically require high temperatures and polar solvents. wikipedia.org The 2-bromo-benzenesulfonate moiety is a suitable substrate for such transformations.

The traditional Ullmann reaction involves the self-coupling of an aryl halide in the presence of copper to form a biaryl compound. For instance, pentafluorobromobenzene undergoes an Ullmann condensation at high temperatures to produce perfluorodiphenyl in good yields. nih.gov This suggests that this compound could potentially undergo a similar homocoupling reaction.

More broadly, Ullmann-type condensations can couple aryl halides with alcohols, amines, or thiols. wikipedia.org This would involve the reaction of the C-Br bond in this compound with a nucleophile in the presence of a copper catalyst. The mechanism generally proceeds through the formation of a copper(I) species which then reacts with the aryl halide. wikipedia.org Given the presence of the electron-withdrawing sulfonate group, the aryl bromide is "activated," which typically facilitates such nucleophilic aromatic substitution-type reactions.

Table 2: Examples of Ullmann-Type Reactions on Analogous Aryl Halides This table illustrates the general scope of the Ullmann reaction.

| Aryl Halide | Coupling Partner | Conditions | Bond Formed | Source |

|---|---|---|---|---|

| Pentafluorobromobenzene | None (self-coupling) | Copper, 180°C, sealed tube | C-C (biaryl) | nih.gov |

| 4-Chloronitrobenzene | Phenol | Copper catalyst, KOH | C-O (aryl ether) | wikipedia.org |

| 2-Chlorobenzoic acid | Aniline | CuI, phenanthroline, KOH | C-N (aryl amine) | wikipedia.org |

| 1-Iodo-2-nitrobenzene | None (self-coupling) | Copper powder, heat (~290-350°C) | C-C (biaryl) | rsc.org |

Concurrent or Selective Reactivity of the Sulfonate and Bromo Functionalities

A key aspect of the chemistry of this compound is the potential for selective reaction at either the C-Br bond or the sulfonate ester group. The outcome of a reaction depends heavily on the reagents and conditions employed.

Reactivity of the C-Br Bond: As discussed, the aryl bromide functionality is susceptible to organometallic cross-coupling reactions (e.g., Suzuki, Ullmann). mdpi.comwikipedia.org These reactions, particularly those catalyzed by palladium, are often highly specific for carbon-halogen bonds and can typically be performed under conditions that leave the sulfonate ester group intact. Studies on similar molecules have shown that a bromo group on a phenyl ring can be selectively replaced while other potentially reactive sites in the molecule are preserved. mdpi.com

Reactivity of the Pentafluorophenyl Sulfonate Ester: The pentafluorophenyl (PFP) sulfonate group is a highly effective leaving group. Studies on PFP sulfonate esters indicate that they undergo displacement reactions with nucleophiles like amines. The mechanism is proposed to involve an elimination-addition pathway. rsc.org This reactivity makes the sulfonate group a target for nucleophilic substitution.

Therefore, selective transformations are feasible. Hard nucleophiles or conditions favoring nucleophilic aromatic substitution might target the sulfonate ester, while transition-metal-catalyzed conditions would likely favor transformations at the C-Br bond. Concurrent reactivity could occur under harsh conditions or with reagents capable of reacting with both functionalities.

Radical Pathways and Single Electron Transfer Processes

The functional groups within this compound allow for its participation in reactions proceeding through radical intermediates, often initiated by single-electron transfer (SET) processes. Aryl halides are well-known precursors for aryl radicals upon accepting an electron.

A SET event, which can be induced photochemically, electrochemically, or by a potent chemical reductant, would involve the transfer of a single electron to the molecule. nih.gov This would likely form a radical anion, which could then fragment by cleaving the carbon-bromine bond—the weakest bond in that part of the molecule—to release a bromide anion and generate a 2-(pentafluorophenoxysulfonyl)phenyl radical. This radical intermediate could then participate in various subsequent reactions, such as hydrogen atom abstraction or addition to an unsaturated system.

The field of multicatalysis often merges photoredox catalysis with other catalytic cycles to enable such SET processes under mild conditions. researchgate.net For example, an excited-state photocatalyst can act as a potent single-electron reductant, transferring an electron to an aryl halide to initiate a radical cascade. nih.govresearchgate.net While specific studies on this compound are lacking, its structure is amenable to these modern synthetic methods for generating radical intermediates.

Elucidation of Reaction Mechanisms and Key Intermediates

Understanding the reaction mechanisms provides insight into the behavior of this compound and allows for the prediction and control of its reactivity.

Organometallic Cross-Coupling (e.g., Suzuki): For a Suzuki-type reaction at the C-Br bond, the mechanism involves a well-established catalytic cycle. rsc.org Key steps include:

Oxidative Addition: The aryl bromide (Ar-Br) reacts with a Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-Br).

Metathesis: The bromide on the palladium is exchanged for another anion present in the reaction mixture.

Transmetallation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the anion.

Reductive Elimination: The two organic groups on the palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Ullmann Condensation: The mechanism of the Ullmann reaction is thought to involve copper(I) intermediates. wikipedia.org For the coupling of an aryl halide with a nucleophile (e.g., an alcohol, ROH), a copper(I) alkoxide (Cu-OR) is formed, which then reacts with the aryl halide (Ar-X) in a metathesis-like step to yield the product (Ar-OR) and copper(I) halide (Cu-X). wikipedia.org

Nucleophilic Substitution at the Sulfonate: For reactions involving the displacement of the pentafluorophenoxy group, an elimination-addition mechanism has been proposed for reactions with amines. rsc.org This would involve the formation of a transient, highly reactive sulfene (B1252967) intermediate (Ar-SO2=) followed by the addition of the nucleophile.

Radical Reactions: In SET-initiated processes, the key intermediate is the aryl radical formed after the fragmentation of the initial radical anion. nih.gov The fate of this radical is then determined by the other substrates and reagents present in the reaction medium.

Applications of Pentafluorophenyl 2 Bromo Benzenesulfonate in Advanced Organic Synthesis

Precursor for Diversified Molecular Architectures

The distinct reactivity of the two key functional groups in Pentafluorophenyl 2-bromo-benzenesulfonate—the bromo substituent and the pentafluorophenyl sulfonate ester—renders it a valuable building block for the synthesis of a variety of complex organic structures.

Synthesis of Biaryl and Heterobiaryl Frameworks

A primary application of this compound lies in its use as a precursor for biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. The carbon-bromine bond on the benzene (B151609) ring serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

In a typical Suzuki-Miyaura reaction, the bromo group of this compound is coupled with a variety of aryl or heteroaryl boronic acids. nih.gov This reaction is facilitated by a palladium catalyst, such as Pd(PPh₃)₄, and a base. Notably, the use of anhydrous sodium tetraborate (B1243019) as the base has been shown to be crucial for achieving excellent yields and minimizing side reactions. nih.gov The pentafluorophenyl (PFP) sulfonate ester group remains intact during this transformation, acting as a stable protecting group for the sulfonic acid. nih.govnih.gov This stability allows for the selective formation of the C-C bond without interference from the sulfonate moiety.

The resulting biaryl or heterobiaryl PFP-sulfonate esters are stable, often crystalline solids, that can be isolated and further functionalized. nih.gov This two-step approach, involving the initial cross-coupling followed by subsequent manipulation of the PFP sulfonate ester, provides a powerful strategy for the modular synthesis of complex biaryl structures.

Table 1: Examples of Biaryl and Heterobiaryl Frameworks Synthesized from this compound via Suzuki-Miyaura Coupling

| Boronic Acid Partner | Resulting Framework |

| Phenylboronic acid | Biphenyl |

| 4-Tolylboronic acid | 4'-Methylbiphenyl |

| 2-Naphthylboronic acid | 2-Phenylnaphthalene |

| 3-Thienylboronic acid | 3-Phenylthiophene |

| 2-Pyridylboronic acid | 2-Phenylpyridine |

This table is illustrative and represents the types of frameworks accessible through this methodology.

Preparation of Sulfonamide Derivatives for Pharmacological Research Scaffolds

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. Pentafluorophenyl sulfonate esters, including this compound, serve as excellent precursors for the synthesis of sulfonamides. The pentafluorophenyl group acts as a highly effective leaving group, facilitating the nucleophilic substitution by amines to form the sulfonamide bond.

This reactivity is particularly advantageous as it provides an alternative to the traditional use of sulfonyl chlorides, which can be unstable and difficult to handle. The reaction of a pentafluorophenyl sulfonate with a primary or secondary amine proceeds under mild conditions to afford the corresponding sulfonamide in good yield.

In the context of this compound, this reaction can be performed on the biaryl or heterobiaryl PFP-sulfonate esters synthesized via Suzuki-Miyaura coupling. This sequential strategy allows for the creation of a diverse library of complex sulfonamides. The initial C-C bond formation provides the core scaffold, and the subsequent reaction with various amines allows for the introduction of different substituents, which is a key strategy in structure-activity relationship (SAR) studies for drug discovery.

Incorporation into Polymeric Materials and Macromolecules

While direct incorporation of this compound into polymers is not extensively documented, the reactivity of pentafluorophenyl esters is widely exploited in polymer chemistry for post-polymerization functionalization. Polymers containing PFP ester side chains are readily synthesized and serve as versatile platforms for the introduction of a wide array of functional groups via reaction with amines.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), can be used to prepare well-defined polymers with pendant PFP ester groups. tcichemicals.comresearchgate.net These reactive polymers can then be modified by introducing various functionalities, including those relevant to biological applications or materials science.

Given the reactivity of the PFP sulfonate, it is conceivable that monomers derived from or analogous to this compound could be designed for polymerization. Alternatively, the compound itself could potentially be used to functionalize existing polymers that possess nucleophilic sites capable of displacing the PFP group.

Strategic Reagent for Multi-Functionalization and Chemo-Selective Transformations

The presence of two distinct reactive sites in this compound allows for its use as a bifunctional reagent, enabling sequential and chemo-selective transformations. The differing reactivity of the C-Br bond (amenable to cross-coupling) and the PFP sulfonate ester (susceptible to nucleophilic attack) can be exploited to introduce different functionalities in a controlled manner.

For instance, the Suzuki-Miyaura coupling at the bromo position can be performed first, leaving the PFP sulfonate ester untouched. The resulting biaryl PFP sulfonate can then undergo nucleophilic substitution with an amine to form a sulfonamide, as discussed previously. This orthogonal reactivity is a hallmark of a strategic reagent in multi-step synthesis, allowing for the efficient construction of complex molecules with high levels of functional group tolerance.

Role in Protective Group Chemistry for Sulfonic Acids

The pentafluorophenyl group in this compound serves as an effective protecting group for the sulfonic acid functionality. nih.govnih.gov Sulfonic acids are strong acids and can be challenging to handle in many organic reactions. By converting the sulfonic acid to its PFP ester, its acidity is masked, and the group becomes stable to a range of reaction conditions, including the basic conditions often employed in palladium-catalyzed cross-coupling reactions. nih.gov

The stability of the PFP sulfonate ester is a key feature that enables the successful synthesis of biaryl and heterobiaryl sulfonates via the Suzuki-Miyaura reaction. nih.gov Following the desired transformations on other parts of the molecule, the PFP group can be removed if the free sulfonic acid is the target, although its primary utility in this context is as an activated precursor for sulfonamides. The development of protecting groups for sulfonic acids that are stable yet readily converted to other functional groups represents a significant advance in synthetic methodology. researchgate.net

Catalytic Roles and Applications

Ligand Precursor in Transition Metal-Catalyzed Processes (e.g., Palladium Catalysis)

The structure of Pentafluorophenyl 2-bromo-benzenesulfonate makes it an ideal starting material for the synthesis of complex ligands used in transition metal catalysis, most notably with palladium. The 2-bromophenyl moiety serves as a reactive handle for carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the construction of sophisticated ligand architectures.

A primary application is in the synthesis of phosphine (B1218219) ligands, which are fundamental to the efficacy of many palladium-catalyzed cross-coupling reactions. nih.gov The carbon-bromine bond at the ortho position of the benzenesulfonate (B1194179) can undergo reactions such as lithiation followed by quenching with a chlorophosphine, or direct coupling with phosphinating agents to install a phosphine group. orgsyn.org The resulting phosphine-sulfonate ligand can then be coordinated to a palladium center.

Furthermore, the 2-bromo position is amenable to Suzuki-Miyaura cross-coupling reactions. This allows for the linking of the bromobenzenesulfonate core to other aryl or heteroaryl units via reaction with appropriate boronic acids. researchgate.net This strategy enables the creation of elaborate biaryl ligands where the pentafluorophenyl sulfonate group can act as a protecting group or a functional handle for subsequent transformations. researchgate.net

Once integrated into a palladium complex, the electronic properties of the pentafluorophenyl group can significantly influence the catalyst's performance. Palladium(II) complexes bearing pentafluorophenyl ligands, such as [Pd(N-N)(C6F5)(imidate)], have demonstrated high activity as catalysts or precatalysts in Suzuki cross-coupling reactions involving both aryl bromides and less reactive aryl chlorides. nih.govrsc.org

| Catalyst Type | Catalytic Reaction | Precursor Role of Pentafluorophenyl Group | Reference |

|---|---|---|---|

| Palladium(II)-Pentafluorophenyl Complexes | Suzuki Cross-Coupling | The C6F5 ligand is a core component of the active catalyst/precatalyst. | nih.gov, rsc.org |

| Palladium(II)-Phosphine Complexes | Vinyl Addition Polymerization | The C6F5 group on the palladium center, combined with phosphine or amine ligands, creates active polymerization catalysts. | nih.gov |

| Palladium/Indolylphosphine Systems | C-C and C-N Bond Formation | The 2-bromophenyl moiety is a precursor for creating indolylphosphine ligands for cross-coupling. | orgsyn.org |

Reagent or Activator in Lewis Acid-Catalyzed Reactions (e.g., Borane-catalyzed Systems)

The pentafluorophenyl (C6F5) group is a cornerstone in the field of strong, main-group Lewis acids, most notably tris(pentafluorophenyl)borane, B(C6F5)3, often abbreviated as BCF. mdpi.com This borane (B79455) is a highly versatile and commercially available Lewis acid catalyst used in a vast array of chemical transformations. researchgate.net this compound serves as a potential source for the critical C6F5 moiety required for the synthesis of such catalysts. The synthesis of B(C6F5)3 typically involves the reaction of a pentafluorophenyl organometallic reagent (like C6F5Li or a C6F5-Grignard reagent) with a boron trihalide.

The catalytic power of B(C6F5)3 stems from the empty p-orbital on its central boron atom and the strong electron-withdrawing effect of the three C6F5 rings, which significantly enhances its Lewis acidity to a level between that of BF3·Et2O and BCl3. mdpi.com Unlike many other strong Lewis acids, B(C6F5)3 exhibits remarkable thermal stability and tolerance to moisture, broadening its applicability. mdpi.com

B(C6F5)3 is a key activator in catalysis, including olefin polymerization, Friedel-Crafts reactions, and hydrosilylation. mdpi.comresearchgate.net It is also famously used in the generation of "frustrated Lewis pairs" (FLPs), where its steric bulk prevents the formation of a classical adduct with a bulky Lewis base, leading to unique reactivity for small molecule activation. mdpi.com In another application, the decomposition of silver tetrakis(pentafluorophenyl)borate, Ag[B(C6F5)4], in weakly coordinating solvents yields AgC6F5 and B(C6F5)3, a process that can be viewed as a B(C6F5)3-catalyzed synthesis of pentafluorophenyl silver. epa.govresearchgate.net

| Catalyst System | Reaction Type | Role of B(C6F5)3 | Reference |

|---|---|---|---|

| B(C6F5)3 | Hydrosilylation / Dehydrocoupling (Piers-Rubinsztajn reaction) | Lewis acid catalyst for Si-O bond formation. | researchgate.net |

| B(C6F5)3 | Cycloaddition Reactions | Activates carbene intermediates and controls diastereoselectivity. | mdpi.com |

| B(C6F5)3 / Lewis Base | Frustrated Lewis Pair (FLP) Chemistry | Acts as the Lewis acidic component for small molecule activation (e.g., H2). | mdpi.com |

| B(C6F5)3 | Asymmetric Metal-Free Hydrogenations | Used in conjunction with chiral boron Lewis acids to catalyze hydrogenations. | mdpi.com |

Insights into Reaction Rate Enhancements and Selectivity Control

The incorporation of the pentafluorophenyl group, derived from precursors like this compound, into catalytic systems provides powerful tools for controlling reaction rates and selectivity.

Reaction Rate Enhancement: The strong inductive effect of the five fluorine atoms makes the C6F5 group a powerful electron-withdrawing substituent. When attached to a metal center like palladium or boron, it increases the center's effective positive charge and Lewis acidity. nih.govmdpi.com In palladium(II) precatalysts used for polymerization, ligands with weaker donor strength are removed more rapidly upon activation, leading to a faster generation of the catalytically active "naked" metal cation and thus higher reaction rates. nih.gov Similarly, the enhanced Lewis acidity of B(C6F5)3 leads to more efficient activation of substrates compared to less acidic boranes.

Selectivity Control: The steric bulk of the C6F5 rings is a critical factor in controlling reaction selectivity. In B(C6F5)3-catalyzed cycloadditions, the bulky borane catalyst can effectively shield one face of the reactive intermediate, leading to high diastereoselectivity. mdpi.com In transition metal catalysis, the size and orientation of C6F5 ligands can create a specific coordination environment that favors the formation of one product isomer over others.

Furthermore, non-covalent interactions involving the C6F5 group can play a subtle but important role. The unique electrostatic properties of the C6F5 ring can lead to phenyl–pentafluorophenyl stacking interactions, which can help organize and stabilize catalyst-substrate assemblies or transition states, thereby enhancing photocatalytic efficiency and reaction performance. mdpi.com In dual-catalyst systems, such interactions can improve electron transfer rates and prolong the excited-state lifetime of photosensitizers. mdpi.com The introduction of a Lewis acid can also amplify yields by activating reagents, as seen in certain fluorination reactions where a lithium salt activates the fluorinating agent. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Quantum Chemical Predictions of Reactivity

The electronic structure of Pentafluorophenyl 2-bromo-benzenesulfonate would be fundamental to understanding its stability and reactivity. Quantum chemical methods are employed to calculate the distribution of electrons within the molecule and to identify regions that are susceptible to chemical attack.

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of the pentafluorophenyl group and the bromo substituent would significantly influence the electronic properties of the benzenesulfonate (B1194179) core. These calculations would pinpoint the most likely sites for nucleophilic and electrophilic attack, thereby predicting its behavior in chemical reactions.

| Parameter | Significance | Predicted Influence on this compound |

| HOMO Energy | Electron-donating ability | Expected to be lowered due to strong electron-withdrawing groups. |

| LUMO Energy | Electron-accepting ability | Expected to be lowered, making it a good electrophile. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A relatively large gap would suggest high stability. |

Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT calculations would be instrumental in mapping the potential energy surfaces of its reactions.

This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate. By calculating the energies of these species, a detailed reaction profile can be constructed. This profile provides crucial information about the reaction's feasibility, kinetics, and thermodynamics.

For instance, in a nucleophilic substitution reaction, DFT could be used to determine whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SNAr-like) mechanism. The calculated activation energies would reveal the most favorable reaction pathway.

| Computational Target | Information Gained |

| Reactant and Product Geometries | Stable molecular structures |

| Transition State Structures | The highest energy point along the reaction path |

| Reaction Intermediates | Transient species formed during the reaction |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur |

| Reaction Energy (ΔE) | The overall energy change of the reaction (exothermic or endothermic) |

Molecular Electrostatic Potential (MEP) Investigations

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP surfaces are color-coded to indicate different potential regions.

Red regions signify areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the sulfonate group.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These would be expected near the hydrogen atoms and potentially on the sulfur atom and the carbon atom attached to the bromine.

Green regions represent areas of neutral potential.

MEP analysis is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, and for understanding the regioselectivity of chemical reactions.

Computational Assessment of Stability and Conformational Landscapes

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. A computational assessment of the conformational landscape of this compound would involve systematically exploring these different spatial arrangements to identify the most stable conformers.

This is typically achieved by performing a conformational search using molecular mechanics or quantum chemical methods. The potential energy surface is scanned to locate all energy minima, which correspond to stable conformers. The relative energies of these conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Understanding the preferred conformation(s) is crucial as the molecule's shape can significantly impact its reactivity and its interactions with other molecules. For this compound, the rotational barriers around the C-S and S-O bonds would be of particular interest.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum | 0.00 | High |

| Local Minimum 1 | > 0 | Moderate to Low |

| Local Minimum 2 | > 0 | Moderate to Low |

(Note: The data in the table is illustrative as specific computational studies for this compound are not available.)

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For Pentafluorophenyl 2-bromo-benzenesulfonate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, characterized by the signals from the four aromatic protons of the 2-bromobenzenesulfonate moiety. Due to the electron-withdrawing nature of the sulfonate group and the bromine atom, these protons would appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The splitting pattern will be complex due to spin-spin coupling between adjacent, non-equivalent protons. For instance, a related compound, 2-bromo-2'-butylbiphenyl, shows aromatic proton signals in this region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The spectrum would display signals for the twelve carbon atoms in the molecule. The carbons of the pentafluorophenyl ring will be significantly affected by the fluorine atoms, exhibiting characteristic C-F couplings. The carbon atom attached to the bromine atom in the other ring will show a chemical shift typical for a carbon bonded to a halogen. In a similar structure, 2-bromo-2'-butylbiphenyl, the carbon atoms of the brominated ring appear in the range of 120-140 ppm. The carbonyl carbon in related ester compounds typically appears at a much lower field.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound is expected to show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring, likely in the range of -140 to -170 ppm relative to CFCl₃. psu.edu The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei provide definitive information about their substitution pattern. For example, in iron(II) tetrakis(pentafluorophenyl)porphyrin complexes, the ortho-phenyl fluorine signals appear at approximately -128 to -132 ppm, while the meta and para signals are found around -161 ppm and -154 ppm, respectively. psu.edu

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplet | J(H-H) = 2-8 |

| ¹³C (C-Br) | ~120 | Singlet | - |

| ¹³C (C-S) | ~140 | Singlet | - |

| ¹³C (C-O) | ~150 | Singlet | - |

| ¹³C (C-F) | 135 - 150 | Multiplet | J(C-F) = 240-260 |

| ¹⁹F (ortho) | -140 to -150 | Triplet of doublets | J(F-F) ≈ 20 |

| ¹⁹F (meta) | -160 to -165 | Triplet | J(F-F) ≈ 20 |

| ¹⁹F (para) | -150 to -155 | Triplet | J(F-F) ≈ 20 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While a specific crystal structure for this compound is not publicly available, X-ray crystallography of related arylsulfonate esters provides valuable insights into the expected solid-state conformation. For instance, the crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753) reveals key structural parameters. eurjchem.com

It is anticipated that the geometry around the sulfur atom in this compound would be tetrahedral. The S=O bond lengths are expected to be in the range of 1.42 Å, and the S-O ester bond length would be around 1.64 Å. eurjchem.com A significant conformational feature would be the relative orientation of the two aromatic rings. Viewing down the S-O ester bond, the 2-bromophenyl and pentafluorophenyl rings are likely to adopt a gauche orientation. eurjchem.com Intermolecular interactions, such as C-H···O and potential halogen bonding (C-Br···π), could play a crucial role in the crystal packing, forming a three-dimensional network. researchgate.net

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| S=O Bond Length | ~1.42 Å |

| S-O (ester) Bond Length | ~1.64 Å |

| C-S Bond Length | ~1.77 Å |

| C-Br Bond Length | ~1.90 Å |

| S-O-C Bond Angle | ~120° |

| Dihedral Angle (Ar-S-O-Ar) | Gauche (~60-80°) |

Note: The data in this table is based on the analysis of the crystal structures of analogous compounds.

Mass Spectrometry Techniques for Product Identification and Reaction Monitoring

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₄BrF₅O₃S), the molecular weight is 403.12 g/mol . scbt.com

The mass spectrum of this compound under electron ionization (EI) would likely show a prominent molecular ion peak [M]⁺. The fragmentation patterns of pentafluorophenyl derivatives are often characterized by the loss of the pentafluorophenyl group or parts of it. rsc.org A key fragmentation pathway for this compound would likely involve the cleavage of the S-O bond, leading to the formation of the [C₆F₅O]⁺ fragment and the [2-BrC₆H₄SO₂]⁺ fragment. Further fragmentation of the bromobenzenesulfonyl cation could involve the loss of SO₂ to give the [2-BrC₆H₄]⁺ ion. The presence of bromine would be indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion |

| 402/404 | [C₁₂H₄BrF₅O₃S]⁺˙ (Molecular Ion) |

| 221/223 | [C₆H₄BrO₂S]⁺ |

| 183 | [C₆F₅O]⁺ |

| 167 | [C₆F₅]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

Note: The m/z values for bromine-containing fragments are given for both isotopes (⁷⁹Br/⁸¹Br).

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1370-1420 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The S-O-C stretching vibration would likely be observed in the 900-1000 cm⁻¹ range. The C-F stretching vibrations of the pentafluorophenyl ring typically give rise to strong bands between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations are often strong. The symmetric S=O stretch is typically a strong and polarized band in the Raman spectrum. The C-Br and C-S stretching vibrations would also be observable. A study on p-bromobenzene sulfonyl chloride showed characteristic vibrational modes that can be correlated to the title compound. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Asymmetric S=O Stretch | 1420 - 1370 (strong) | Weak |

| Symmetric S=O Stretch | 1200 - 1170 (strong) | Strong, polarized |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch | 1300 - 1000 (strong) | Moderate |

| S-O-C Stretch | 1000 - 900 | Moderate |

| C-S Stretch | 800 - 700 | Moderate |

| C-Br Stretch | 600 - 500 | Strong |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and data from analogous compounds.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are becoming central to the synthesis of sulfonate esters, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. bohrium.com Research is actively pursuing protocols that replace traditional, often harsh, reaction conditions with more sustainable alternatives.

A significant advancement is the use of water as a green solvent for synthesizing sulfonamide and sulfonate derivatives. mdpi.comresearchgate.net One such eco-friendly method involves the reaction of sulfonyl chlorides with phenols or amino acids in water, using sodium carbonate as a scavenger for hydrochloric acid, which results in high yields and purities. mdpi.comresearchgate.net This approach avoids volatile organic solvents and toxic amine bases. mdpi.com Another green strategy is the development of solvent-free reactions. For instance, a simple and efficient method for preparing β-sulfonyl esters involves the reaction of sulfonyl hydrazides with α,β-unsaturated esters under solvent-free conditions, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst. bohrium.com

For the direct synthesis of pentafluorophenyl (PFP) sulfonic esters, a one-pot, copper-catalyzed multicomponent reaction has been developed. acs.orgnih.gov This process combines aryl diazonium tetrafluoroborates, the sulfur dioxide surrogate DABSO (DABCO·(SO₂)₂), and pentafluorophenol (B44920) to produce the desired PFP sulfonic esters in good yields with excellent functional group tolerance. acs.orgnih.gov This method is notable for its operational simplicity and for avoiding the handling of sensitive sulfonyl chlorides. acs.org Such protocols represent a significant step towards the sustainable production of functionalized benzenesulfonates like Pentafluorophenyl 2-bromo-benzenesulfonate.

Exploration of Novel Catalytic Systems and Metal-Free Methodologies

The synthesis of aryl sulfonates and related compounds has traditionally relied on stoichiometric reagents or precious metal catalysts. Current research is focused on discovering more sustainable and cost-effective catalytic systems, including those based on earth-abundant metals and entirely metal-free approaches.

Palladium-catalyzed cross-coupling reactions remain a powerful tool for C–S bond formation, allowing for the synthesis of structurally diverse compounds under mild conditions. rsc.org However, there is a strong impetus to move towards less expensive and more benign metals. Iron-catalyzed cross-coupling reactions, for example, have been reported for the synthesis of alkyl-substituted benzenesulfonate (B1194179) esters from Grignard reagents and aryl chlorides, offering a more sustainable alternative to palladium. researchgate.net A significant development is the copper-catalyzed one-pot synthesis of PFP sulfonic esters from aryl diazonium salts, which provides a versatile and efficient route with broad functional group tolerance. acs.orgnih.gov

The complete elimination of metal catalysts is a primary goal in green chemistry. rsc.org A notable metal-free approach involves the sulfonylation of arenes with N-fluorobenzenesulfonimide (NFSI) to produce diarylsulfones, representing a novel use of NFSI as a sulfonyl donor. rsc.org Furthermore, photocatalysis is emerging as a powerful, transition-metal-free strategy. For instance, the modular synthesis of arylsulfonamides has been achieved through a three-component coupling of aryl radicals (generated from aryl triflates), a sulfur dioxide surrogate, and various amines under photocatalytic conditions. rsc.org Electrochemical methods also offer a reagent- and metal-free pathway; alkyl arylsulfonates have been prepared via the direct anodic oxidation of electron-rich arenes in the presence of an alcohol and sulfur dioxide. researchgate.net These innovative catalytic and metal-free systems could be adapted for the synthesis and modification of this compound, enabling more efficient and environmentally friendly chemical transformations.

Investigation of Asymmetric Synthesis Applications

The pentafluorophenyl ester group is proving to be a highly valuable functionality in the field of asymmetric catalysis, where the goal is to create chiral molecules with high enantioselectivity. The unique electronic properties of the PFP group can be harnessed to influence the stereochemical outcome of a reaction.

A key example is the use of PFP esters in cooperative catalytic systems. Researchers have reported a highly effective method for synthesizing chiral γ-lactams through a [3 + 2] asymmetric annulation reaction between vinyl aziridines and pentafluorophenyl esters. nih.gov This reaction is cooperatively catalyzed by an isothiourea (ITU) organocatalyst and an iridium complex, generating a wide range of optically active products in high yields (up to 92%) and with excellent enantiomeric excess (up to 98% ee). nih.gov

The electron-withdrawing nature of the pentafluorophenyl substituent has also been incorporated into the design of novel organocatalysts. For instance, a proline-derived chiral urea (B33335) featuring a PFP substituent has been shown to be a highly effective hydrogen-bonding catalyst for asymmetric reactions conducted "on water". researchgate.net This catalyst demonstrated enhanced reaction rates and stereoselectivity in the Michael addition of dithiomalonate to nitrostyrene, achieving up to 96% ee. researchgate.net These findings suggest that this compound could serve as a precursor for novel chiral ligands or catalysts, where the PFP sulfonate moiety acts as a reactive handle for derivatization or as an integral part of the chiral architecture. The development of new axially chiral sulfonic acids for Brønsted acid catalysis further underscores the potential for benzenesulfonate derivatives in creating sophisticated chiral environments. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. mdpi.comvapourtec.com These technologies are particularly well-suited for the synthesis and optimization of complex molecules like derivatives of this compound.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This level of control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates or exothermic reactions. mdpi.comvapourtec.com The multi-step synthesis of pharmaceutical ingredients, which often involves sensitive reagents or intermediates, has been successfully translated to flow systems. acs.orgresearchgate.net For example, the one-pot, copper-catalyzed synthesis of PFP sulfonic esters is an ideal candidate for adaptation to a flow process, which could enable continuous production and facile optimization. acs.orgnih.gov

Automated synthesis platforms, often utilizing robotic liquid handlers and pre-packaged reagent cartridges, further accelerate the discovery and development process. nih.govyoutube.com These systems allow for the rapid, high-throughput synthesis of compound libraries for screening purposes. nih.govresearchgate.net By integrating the synthesis of this compound and its subsequent derivatization into an automated workflow, researchers could systematically explore its chemical space, generating a diverse range of analogues for applications in drug discovery or materials science with minimal manual intervention. nih.gov

Advanced Materials Science Applications and Functional Polymer Design

The dual reactivity of this compound makes it a highly promising building block for advanced materials and functional polymers. The pentafluorophenyl ester group is a particularly effective activated ester, reacting readily with nucleophiles like primary amines under mild conditions, while the bromo-substituent provides an additional site for cross-coupling reactions. nih.govwikipedia.org

A major application of PFP esters is in the post-polymerization functionalization of polymers. For example, poly(pentafluorophenyl acrylate) (PPFA) can be synthesized and subsequently modified by reacting the PFP ester side chains with a wide array of amine-containing molecules. researchgate.net This allows for the creation of functional polymer brushes with tailored properties for applications such as protein purification or the development of "smart" surfaces. researchgate.net Similarly, this compound could be envisioned as a monomer or initiator in polymerization reactions. The resulting polymer would possess a backbone with pendant bromo-benzenesulfonate groups, each serving as a reactive site for further modification.

This strategy enables the design of highly defined, multifunctional materials. For instance, one could first perform a Suzuki or Sonogashira coupling on the bromo-position and then use the PFP sulfonate group for amidation, or vice-versa. This orthogonal reactivity is crucial for constructing complex polymer architectures and peptide-polymer conjugates, which are valuable in fields like drug delivery and regenerative medicine. nih.gov The ability to precisely introduce different functionalities onto a polymer backbone opens up possibilities for creating advanced materials with novel electronic, optical, or biological properties. nih.gov

Q & A

Q. What controls are essential when evaluating this compound as a photoaffinity labeling agent?

Q. Q. How can isotopic labeling (e.g., ) elucidate the sulfonate group’s role in hydrolysis mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.